(3-Fluoroisoquinolin-6-yl)boronic acid
Overview
Description
(3-Fluoroisoquinolin-6-yl)boronic acid is an organoboron compound with the molecular formula C9H7BFNO2. It is a derivative of isoquinoline, featuring a boronic acid functional group at the 6th position and a fluorine atom at the 3rd position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Fluoroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound is influenced by environmental factors. The compound’s success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid typically involves the reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at -78°C. The mixture is then quenched with hydrochloric acid, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and evaporated to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoroisoquinolin-6-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(3-Fluoroisoquinolin-6-yl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Isoquinolin-6-ylboronic acid
Comparison: (3-Fluoroisoquinolin-6-yl)boronic acid is unique due to the presence of both a fluorine atom and an isoquinoline ring, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
IUPAC Name |
(3-fluoroisoquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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